![molecular formula C14H15ClN4O3S2 B2492688 N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-46-3](/img/structure/B2492688.png)

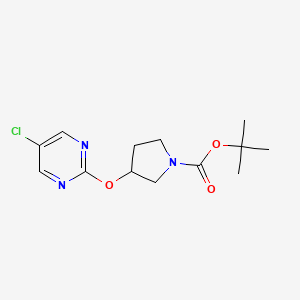

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on thiadiazole derivatives and related compounds is extensive due to their potential in various applications, including pharmacological activities and material science. These compounds often exhibit unique chemical and physical properties, making them of interest in synthetic chemistry and drug design.

Synthesis Analysis

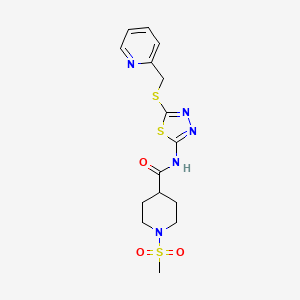

Yushyn, Holota, and Lesyk (2022) described a “cost-effective” approach for the synthesis of a novel pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. This process involves stepwise alkylation and acylation to achieve the target compound with confirmed structure via NMR and LC-MS spectra (Yushyn, Holota, & Lesyk, 2022).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds closely related to the target molecule have been determined through X-ray diffraction and DFT studies, highlighting the importance of conformation and substituent effects on the overall molecular architecture. For example, Liu et al. (2007) provided detailed crystallographic data for a thiadiazolo pyrimidinyl propanamide derivative, emphasizing structural features relevant to herbicidal activity (Liu et al., 2007).

Chemical Reactions and Properties

Research on thiadiazole derivatives often explores their reactivity under various conditions, highlighting the synthesis of novel compounds with potential biological activities. For instance, Abbasi et al. (2013) discussed the synthesis of oxadiazole-thiadiazole derivatives and their evaluation against acetylcholinesterase, demonstrating the chemical versatility and potential utility of these compounds (Abbasi et al., 2013).

Physical Properties Analysis

The study of physical properties, such as solubility, melting points, and crystallinity, is crucial for understanding the behavior of chemical compounds under different conditions. However, specific information on the physical properties of “N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide” was not found in the literature reviewed.

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for the practical application of any chemical compound. Studies like those conducted by Clerici et al. (2001), which evaluated the CNS activity of thiadiazole derivatives, provide insights into the chemical behavior and potential applications of these molecules (Clerici et al., 2001).

Wissenschaftliche Forschungsanwendungen

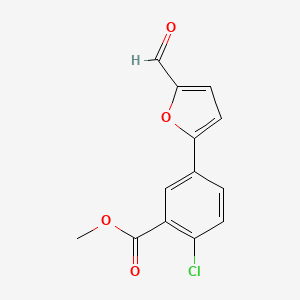

Design and Synthesis of Related Compounds

Research has focused on designing and synthesizing derivatives with potential biological activities. For instance, compounds with a thiadiazole moiety have been synthesized to assess their herbicidal activities. Such studies often lead to the discovery of compounds with good activity against various species, which could serve as leads for further development in agricultural applications (Ren et al., 2000).

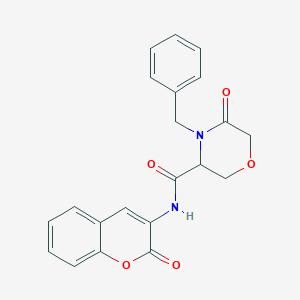

Anticancer and Antimicrobial Applications

Compounds incorporating thiadiazole and related structures have been investigated for their anticancer and antimicrobial properties. For example, a pharmacophore hybridization approach led to the development of small molecules with anticancer properties. Such research indicates the potential of these compounds in developing treatments for cancer (Yushyn et al., 2022). Additionally, studies on sulfonamides and their derivatives, including those with thiadiazole rings, have shown significant antibacterial activity, suggesting their potential in combating bacterial infections (Gadad et al., 2000).

Antitubercular Agents

Derivatives of thiadiazoles have been reported as new classes of antituberculosis agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as selective antitubercular agents active against both replicating and nonreplicating forms of M. tuberculosis (Karabanovich et al., 2016).

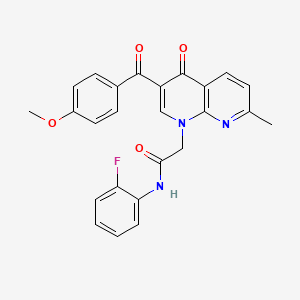

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide moiety has led to the synthesis of derivatives with significant anticonvulsant activity. This work demonstrates the therapeutic potential of such compounds in the treatment of convulsive disorders (Farag et al., 2012).

Antiviral Activity

The synthesis of thiadiazole sulfonamides and their evaluation against various viruses, including the tobacco mosaic virus, indicates the potential of these compounds in antiviral therapy (Chen et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S2/c1-3-11(20)17-13-18-19-14(24-13)23-7-12(21)16-9-6-8(15)4-5-10(9)22-2/h4-6H,3,7H2,1-2H3,(H,16,21)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIZXGDIOUFLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)

![N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2492626.png)